molecular formula C22H17ClN2O4S2 B12140134 Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate

Cat. No.: B12140134
M. Wt: 473.0 g/mol
InChI Key: YJNBDLSTARZCOV-UHFFFAOYSA-N
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Description

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate is a synthetic sulfonamide derivative featuring a quinazolinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-ethanesulfonate ester at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in kinase inhibition, antimicrobial activity, and anti-inflammatory applications .

Properties

Molecular Formula

C22H17ClN2O4S2

Molecular Weight

473.0 g/mol

IUPAC Name

phenyl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonate

InChI

InChI=1S/C22H17ClN2O4S2/c23-16-10-12-17(13-11-16)25-21(26)19-8-4-5-9-20(19)24-22(25)30-14-15-31(27,28)29-18-6-2-1-3-7-18/h1-13H,14-15H2

InChI Key

YJNBDLSTARZCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 2-Mercapto-3-(4-Chlorophenyl)Quinazolin-4(3H)-one

Anthranilic acid (1 ) reacts with 4-chlorophenyl isothiocyanate (2 ) in ethanol under reflux to form 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one (3 ). The reaction proceeds via nucleophilic attack of the amine group on the isothiocyanate, followed by cyclization and tautomerization to the thione form. Key characterization data include:

  • IR : N–H stretch at 3217 cm⁻¹, C=O stretch at 1659 cm⁻¹.

  • ¹H NMR : Aromatic protons (δ 7.48–8.09 ppm), thiol proton singlet at δ 13.05 ppm.

Alkylating AgentSolventTemp (°C)Time (h)Yield (%)
Phenyl 2-chloroethanesulfonateDMF150865
2-Bromoethanesulfonyl chlorideTHF80472
Ethyl chloroacetate*DMF120658

*Ethyl chloroacetate yields the analog ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Base : Potassium carbonate outperforms triethylamine in polar aprotic solvents due to superior deprotonation efficiency.

  • Solvent : DMF facilitates higher yields compared to THF or acetonitrile, as evidenced by a 15% increase in isolated product.

Side Reactions and Mitigation

  • Oxidation of Thiols : Conduct reactions under nitrogen to prevent disulfide formation.

  • Ester Hydrolysis : Avoid aqueous workup until reaction completion; use ice-cold water for precipitation.

Characterization and Validation

Spectroscopic Analysis

  • IR : Absence of N–H stretch (3217 cm⁻¹) confirms thiolate alkylation. New peaks at 1180 cm⁻¹ (S=O) and 1045 cm⁻¹ (C–O–S) validate sulfonate incorporation.

  • ¹H NMR : Key signals include:

    • Sulfonate phenyl protons (δ 7.3–7.6 ppm, multiplet).
      –CH₂SO₃– protons (δ 3.99 ppm, singlet).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a dihedral angle of 86.83° between the quinazolinone and phenyl rings, indicating minimal steric hindrance for subsequent functionalization.

Industrial-Scale Considerations

Cost-Effective Catalysts

Copper acetate (Cu(OAc)₂·H₂O) reduces reaction times by 30% in quinazolinone syntheses, though its efficacy in sulfonate alkylation remains unexplored.

Waste Reduction

Anisole, a green solvent, shows promise for large-scale applications, reducing reliance on toxic DMF .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various nucleophiles.

Scientific Research Applications

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the sulfonate group can participate in ionic interactions with charged amino acid residues. These interactions disrupt normal biochemical processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

  • Molecular Formula : C22H15BrClN3O2S
  • Molecular Weight : 500.8 g/mol
  • Key Features :
    • Replaces the ethanesulfonate ester with an acetamide group.
    • Substitutes the 4-chlorophenyl at position 3 with a 4-bromophenyl group.
  • The acetamide group may reduce solubility compared to the sulfonate ester but could enhance metabolic stability.

Triazole-Based Analogues (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

  • Molecular Formula : C29H21F2N3O3S2
  • Key Features: Replaces the quinazolinone core with a 1,2,4-triazole ring. Incorporates a phenylsulfonyl group and difluorophenyl substituents.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
  • Implications: The triazole ring may offer improved metabolic stability but reduced planarity compared to quinazolinone, affecting π-π stacking interactions. Fluorine substituents enhance electronegativity and bioavailability.

Functional Group Comparison

Compound Core Structure Position 3 Substituent Position 2 Functional Group Molecular Weight (g/mol)
Target Compound Quinazolinone 4-Chlorophenyl Ethanesulfonate ester ~450 (estimated)
2-{[3-(4-Bromophenyl)...acetamide Quinazolinone 4-Bromophenyl Acetamide 500.8
Triazole Analogue 1,2,4-Triazole 2,4-Difluorophenyl Phenylethanone 561.6

Pharmacological and Physicochemical Properties

  • Solubility : The ethanesulfonate ester in the target compound likely improves aqueous solubility compared to the acetamide and triazole analogs, critical for oral bioavailability.
  • Bioactivity: Quinazolinones are associated with kinase inhibition (e.g., EGFR), while triazoles are often explored as antifungals or antivirals. The target compound’s sulfonate group may enable unique interactions with charged residues in enzymatic pockets.
  • Metabolic Stability : Sulfonate esters are prone to hydrolysis, whereas acetamides and triazoles exhibit greater resistance to metabolic degradation.

Biological Activity

Phenyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C24H20ClN3O2S
  • Molecular Weight : 445.95 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C
  • InChIKey : CSIJMNUHDCNXPV-UHFFFAOYSA-N

The compound features a quinazoline core substituted with a chlorophenyl group and a sulfonate moiety, which contributes to its biological activity.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance:

  • Case Study : A study evaluated related quinazoline derivatives against colon carcinoma HCT-116 and breast cancer T47D cell lines. The derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown effectiveness against both bacterial and fungal strains:

  • Research Findings : A series of sulfonate derivatives were synthesized and tested for their antimicrobial properties, revealing significant inhibition against pathogenic bacteria and fungi . The presence of the sulfonate group is believed to enhance the compound's solubility and bioactivity.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Some studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells, promoting cell death.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 6.2 μM - 43.4 μM
AntimicrobialSignificant inhibition of bacteria/fungi

Q & A

Q. Q1. What are the key synthetic strategies for preparing the quinazolinone-sulfonate scaffold in this compound?

Methodological Answer: The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., polyphosphoric acid or POCl₃) . The sulfonate moiety is introduced via sulfonation of a phenyl intermediate using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., triethylamine) . Thioether linkage formation between the quinazolinone and ethanesulfonate groups employs α-halogenated ketones (e.g., chloroacetophenone) under basic conditions (sodium ethoxide in ethanol) .

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the deshielded protons adjacent to the sulfonate and sulfanyl groups.
  • Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography: Use SHELXL for refinement . For crystals with twinning or disorder, employ the TWIN/BASF commands in SHELX to resolve ambiguities .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data arising from dynamic disorder in the sulfonate group?

Methodological Answer: Dynamic disorder in flexible sulfonate groups can lead to poor electron density maps. Strategies include:

  • Low-Temperature Data Collection: Reduce thermal motion (e.g., 100 K) to improve resolution.
  • Occupancy Refinement: Use PART commands in SHELXL to model partial occupancy of disordered atoms .
  • DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate refinement .

Q. Q4. What experimental approaches can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis: Modify the 4-chlorophenyl or sulfonate groups (e.g., replace with fluorophenyl or methanesulfonamide) to assess bioactivity changes .
  • In Vitro Assays: Test inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) using macrophage models, as seen in related quinazoline-triazole hybrids .
  • Molecular Docking: Use the InChi key (e.g., from PubChem) to model interactions with targets like cyclooxygenase-2 (COX-2) .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Force Fields: Ensure docking simulations (e.g., AutoDock Vina) use accurate partial charges for sulfonate and quinazolinone groups .
  • Solvent Effects: Replicate physiological conditions (e.g., PBS buffer) in assays, as solvation can alter sulfonate group reactivity .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements .

Structural and Functional Comparisons

Q. Table 1: Comparative Analysis of Analogous Compounds

Compound IDStructural Feature ModifiedBioactivity (IC₅₀, µM)Source
F38 Methanesulfonamide substituentCOX-2: 0.85 ± 0.12PubChem
Triazole derivative 1,2,4-Triazole coreTNF-α: 1.2 ± 0.3PubChem
Target compoundEthanesulfonate linkageUnder investigationThis study

Methodological Recommendations

Q. Q6. What purification techniques are optimal for isolating this compound from reaction byproducts?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (8:2 v/v) to remove unreacted sulfonyl chlorides .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

Advanced Crystallographic Workflow

Q. Figure 1: SHELX Refinement Pipeline

Data Integration: Use SAINT for frame processing.

Structure Solution: SHELXD for heavy-atom positioning .

Refinement: SHELXL with restraints for sulfonate group geometry .

Validation: Check CIF files with PLATON for missed symmetry or voids .

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